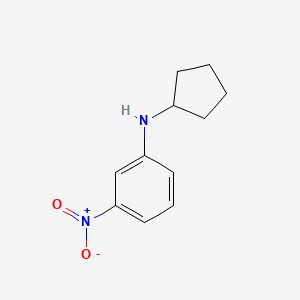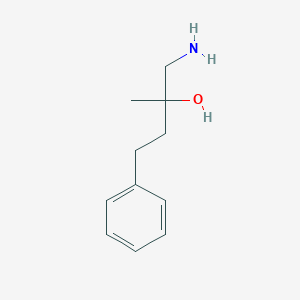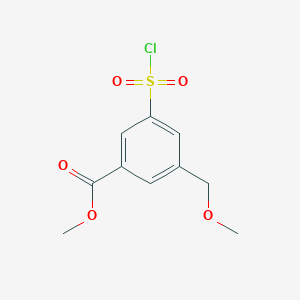![molecular formula C11H14O5S B1517947 Ácido 2-[4-(2-Metoxietanilsulfonil)fenil]acético CAS No. 1155610-14-2](/img/structure/B1517947.png)
Ácido 2-[4-(2-Metoxietanilsulfonil)fenil]acético
Descripción general
Descripción
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid is a chemical compound with the molecular formula C11H14O5S It is characterized by a phenyl ring substituted with a methoxyethanesulfonyl group and an acetic acid moiety
Aplicaciones Científicas De Investigación
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-aminophenylacetic acid as the starting material.
Sulfonylation: The amino group is sulfonylated using 2-methoxyethanesulfonyl chloride under acidic conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenyl ring to corresponding carboxylic acids or phenols.
Reduction: Reduction reactions can reduce the sulfonyl group to sulfides.
Substitution: Substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Phenylacetic acid, benzoic acid, and phenol derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Mecanismo De Acción
The mechanism by which 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, while the acetic acid moiety can participate in hydrogen bonding and other interactions. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Methoxyethanesulfonyl chloride: A related sulfonyl chloride used in the synthesis of the target compound.
Phenylacetic acid: A simpler aromatic acid without the sulfonyl group.
Benzoic acid: Another aromatic acid with a similar structure but different functional groups.
Uniqueness: 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid is unique due to its combination of the phenyl ring, methoxy group, and sulfonyl group, which provides distinct chemical properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
2-[4-(2-methoxyethylsulfonyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-16-6-7-17(14,15)10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUHKFOLNDJJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)
![3-(2,2-Dimethylpropyl)-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517867.png)


![N-{2-[(2-aminophenyl)formamido]ethyl}acetamide](/img/structure/B1517872.png)
![Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B1517875.png)
![2-[5-(Piperidine-1-sulfonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B1517876.png)







